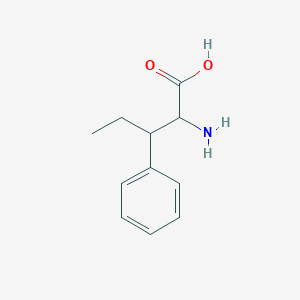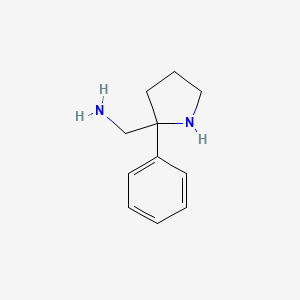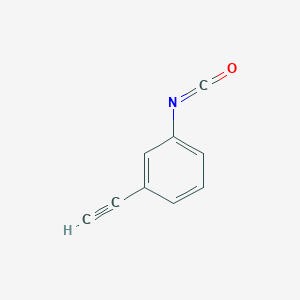
1-Ethynyl-3-isocyanatobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-3-isocyanatobenzene is an aromatic compound characterized by the presence of an ethynyl group and an isocyanate group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Ethynyl-3-isocyanatobenzene typically involves multi-step organic reactions. One common method starts with the preparation of 3-ethynylaniline, which is then subjected to a reaction with phosgene to introduce the isocyanate group. The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.
Industrial production methods may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Ethynyl-3-isocyanatobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where the ethynyl and isocyanate groups influence the reactivity and orientation of the substituents.
Nucleophilic Addition: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Cycloaddition Reactions: The ethynyl group can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic compounds.
Common reagents used in these reactions include strong acids or bases, catalysts like palladium or copper, and various solvents depending on the specific reaction conditions. Major products formed from these reactions include substituted benzene derivatives, ureas, carbamates, and cyclic compounds.
Aplicaciones Científicas De Investigación
1-Ethynyl-3-isocyanatobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Biological Studies: Researchers use it to study enzyme mechanisms and protein interactions, particularly those involving isocyanate-reactive sites.
Medicinal Chemistry: It is investigated for potential therapeutic applications, including the development of enzyme inhibitors and other bioactive molecules.
Mecanismo De Acción
The mechanism of action of 1-Ethynyl-3-isocyanatobenzene involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophilic sites in biological molecules, such as amino acids in proteins. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds. The ethynyl group can participate in various organic reactions, contributing to the compound’s versatility in chemical synthesis.
Comparación Con Compuestos Similares
1-Ethynyl-3-isocyanatobenzene can be compared with other benzene derivatives containing ethynyl or isocyanate groups:
1-Ethynyl-4-isocyanatobenzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
3-Ethynylphenyl isocyanate: Lacks the additional substituent on the benzene ring, leading to different chemical properties.
Phenyl isocyanate: Contains only the isocyanate group, used widely in organic synthesis and polymer chemistry.
The uniqueness of this compound lies in the combination of both ethynyl and isocyanate groups, providing a versatile platform for various chemical transformations and applications.
Propiedades
IUPAC Name |
1-ethynyl-3-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO/c1-2-8-4-3-5-9(6-8)10-7-11/h1,3-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJAOAGHJAXHIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B13500630.png)
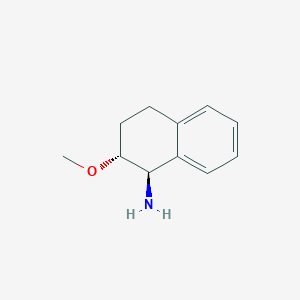
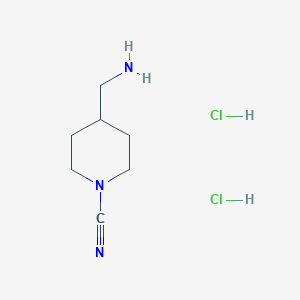

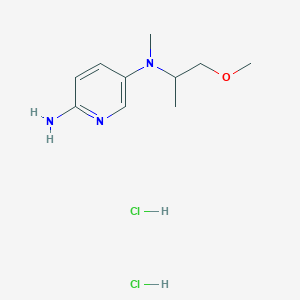


![1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane](/img/structure/B13500668.png)


![N-[4'-amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-4-yl]acetamide](/img/structure/B13500702.png)

